molecular formula C13H16N2O2 B2691628 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione CAS No. 1708013-64-2

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione

Cat. No.: B2691628
CAS No.: 1708013-64-2
M. Wt: 232.283
InChI Key: QKJBCJOCPJJOCO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione (CAS 1708013-64-2) is a chemical compound with the molecular formula C 13 H 16 N 2 O 2 and a molecular weight of 232.28 g/mol. This piperazine-2,3-dione derivative features a 2,5-dimethylbenzyl substituent, which contributes to its specific structural and potential binding properties. Piperazine-2,3-dione derivatives represent a pharmaceutically significant scaffold due to their diverse biological activities. Recent scientific investigations have highlighted the considerable research value of such piperazine-based structures, particularly in the development of targeted cancer therapeutics. These compounds are of high interest in PARP-1 inhibitor research . PARP-1 (poly(ADP-ribose) polymerase 1) inhibitors are crucial in synthetic lethality, a therapeutic strategy specifically effective against tumors with deficiencies in BRCA1 or BRCA2 proteins . The high specificity for PARP-1 over PARP-2 is a key research focus, as it may minimize adverse effects while maintaining therapeutic efficacy against cancer cells . Beyond oncology, the piperazine core is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. The integration of this moiety with quinone derivatives, as seen in related research compounds, has shown promise in expanding biological activity profiles, including potential antibacterial, antiviral, and antifungal applications . This compound is intended for research applications only, including but not limited to preclinical studies, mechanism of action investigations, and as a building block in the synthesis of novel bioactive molecules. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-4-10(2)11(7-9)8-15-6-5-14-12(16)13(15)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJBCJOCPJJOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2,5 Dimethylbenzyl Piperazine 2,3 Dione

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione, two primary strategic disconnections are most logical.

The most evident disconnection is the carbon-nitrogen bond between the piperazine (B1678402) ring and the 2,5-dimethylbenzyl group. This bond is formed via an N-alkylation reaction. This disconnection approach simplifies the target molecule into two key precursors: the piperazine-2,3-dione nucleus and a suitable 2,5-dimethylbenzyl electrophile, such as 2,5-dimethylbenzyl bromide or chloride.

A further retrosynthetic step involves the disconnection of the piperazine-2,3-dione ring itself. As a cyclic diamide, the ring can be conceptually opened through the cleavage of its two amide bonds. This leads back to linear precursors. One common strategy is the intramolecular cyclization of a dipeptide, which in the case of an unsubstituted core, would be derived from two glycine (B1666218) units or their synthetic equivalents. An alternative construction involves the reaction between a 1,2-diamine (like ethylenediamine) and an oxalic acid derivative. This stepwise construction allows for the assembly of the ring from multiple simple precursor molecules. nih.gov

Development and Optimization of Novel Synthetic Pathways to the Piperazine-2,3-dione Core

The piperazine-2,3-dione scaffold, a class of diketopiperazines (DKPs), is a common motif in many bioactive molecules. csu.edu.au Its synthesis has been the subject of extensive research, leading to a variety of optimized pathways.

Cyclization Strategies for Diketopiperazine Ring Formation

The formation of the diketopiperazine ring is the cornerstone of the synthesis. Various methods have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and yield. The most prevalent approach is the cyclization of linear dipeptidyl precursors. nih.gov

These cyclizations can be performed under different conditions:

Thermal Cyclization: Unprotected dipeptides or their simple esters can be heated in a high-boiling solvent, such as toluene (B28343) or phenol, to induce spontaneous cyclization. google.com

Catalyzed Cyclization: Both acid and base catalysis are commonly employed to facilitate ring closure. Acid catalysis is often preferred as it minimizes the risk of racemization at chiral centers, a common issue with base-catalyzed methods. google.com

Stepwise Construction: A versatile method involves the stepwise construction of the ring from four different precursor molecules, allowing for multiply substituted products. nih.gov

Modern Catalytic Methods: Recent advancements include the use of diboronic acid anhydride (B1165640) as a catalyst for hydroxy-directed peptide bond formation, followed by deprotection and intramolecular cyclization, offering high yields and improved atom economy. organic-chemistry.org

Table 1: Comparative Overview of Cyclization Strategies for Diketopiperazine Ring Formation

Method Precursor Typical Conditions Key Advantages
Liquid-Phase Cyclization Linear dipeptide methyl ester Heat (e.g., 80°C) in a solvent like DMSO or water Widely applicable, can be spontaneous. mdpi.com
Acid-Catalyzed Cyclization Linear dipeptide Acid (e.g., HCl, TFA) Minimizes racemization. google.com
Base-Catalyzed Cyclization Linear dipeptide Base (e.g., piperidine (B6355638) in DMF) Effective but may lead to racemization. google.com
Solid-State Cyclization Dipeptide powder Heating (e.g., 125-230°C) Solvent-free approach. mdpi.com
Diboronic Acid Catalysis Amino acids Diboronic acid anhydride, deprotection, cyclization High yields, avoids stoichiometric reagents. organic-chemistry.org

Regioselective Functionalization Approaches to the Piperazine Nucleus

While the target compound is functionalized at a nitrogen atom, the broader field includes methods for regioselective functionalization at the carbon atoms of the piperazine ring. These C-H functionalization techniques introduce significant structural diversity, which is often challenging to achieve through de novo ring construction. nih.govmdpi.com

Modern approaches often utilize photoredox catalysis. In these methods, a photocatalyst, upon irradiation, can oxidize a nitrogen atom of the piperazine ring. mdpi.comencyclopedia.pub Subsequent deprotonation at the adjacent α-carbon generates an α-amino radical. This highly reactive intermediate can then couple with various partners, such as electron-deficient arenes or vinyl sulfones, to form new carbon-carbon bonds. mdpi.comencyclopedia.pub The regioselectivity of these reactions can be guided by the electronic properties of the nitrogen substituents, allowing for predictable functionalization at a specific site. nih.gov

Methodologies for Introducing the 2,5-Dimethylbenzyl Moiety

The final key transformation in the synthesis of this compound is the attachment of the benzyl (B1604629) group to one of the piperazine nitrogen atoms.

N-Alkylation and N-Arylation Reactions on the Piperazine Nitrogen

N-alkylation is a fundamental and widely used method for modifying the piperazine scaffold. mdpi.com The reaction typically involves the nucleophilic substitution of an alkyl halide by the piperazine nitrogen. For the synthesis of the title compound, piperazine-2,3-dione would be reacted with 2,5-dimethylbenzyl chloride or bromide. google.comgoogle.com

Several factors are critical for a successful N-alkylation:

Base: The amide nitrogens in piperazine-2,3-dione are significantly less basic than those in a simple piperazine. Therefore, a suitable base is often required to deprotonate the nitrogen, enhancing its nucleophilicity.

Solvent: The choice of solvent can influence reaction rates and yields. Common solvents include alcohols like ethanol (B145695) or polar aprotic solvents. google.com

Stoichiometry: To favor mono-alkylation and prevent the formation of the di-substituted product, an excess of the piperazine-2,3-dione starting material is often used. An alternative strategy involves using an N-protected piperazine derivative, such as N-acetylpiperazine, to ensure only one site is available for alkylation, followed by deprotection. researchgate.net

Table 2: General Conditions for N-Alkylation of Piperazine Scaffolds

Alkylating Agent Base / Additive Solvent Temperature Notes
Alkyl Bromide/Chloride K₂CO₃, NaH, etc. Ethanol, Methanol, DMF 20°C - 70°C A common method for direct alkylation. mdpi.comgoogle.com
Alkyl Bromide Acetic Acid Ethanol/Water 70°C Used for mono-alkylation of piperazinium salts. google.com
Alkyl Halide Sodium Iodide Acetonitrile Reflux NaI can facilitate the reaction with less reactive chlorides. mdpi.com
Aldehyde Na(OAc)₃BH Dichloromethane Room Temp. Reductive amination provides an alternative to direct alkylation. nih.gov

Stereochemical Control and Regioselectivity in Substituent Installation

Regioselectivity: As the two nitrogen atoms in the parent piperazine-2,3-dione are equivalent, regioselectivity is primarily concerned with achieving mono-alkylation versus di-alkylation. As mentioned, this is typically controlled through the stoichiometry of the reactants or by employing a protecting group strategy. researchgate.net

Stereochemical Control: The specific target molecule, this compound, is achiral, assuming the piperazine ring itself is not substituted at its carbon atoms. Therefore, stereocontrol is not a factor in its direct synthesis from piperazine-2,3-dione. However, in the synthesis of substituted DKP derivatives, stereochemistry is a critical consideration. csu.edu.au If the piperazine core is constructed from chiral α-amino acids, the resulting stereocenters must be controlled. Subsequent reactions, such as the hydrogenation of exocyclic double bonds on a DKP core, can lead to the formation of cis and trans diastereomers. csu.edu.au In such cases, the choice of catalyst and reaction conditions can influence the diastereomeric ratio, with some iridium-catalyzed hydrogenations showing high selectivity. csu.edu.au Asymmetric alkylation using chiral auxiliaries is another established strategy to achieve high stereoselectivity in related systems. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches in Piperazine-2,3-dione Synthesis

The integration of green chemistry principles into the synthesis of piperazine-2,3-diones is essential for minimizing environmental impact and enhancing process safety and efficiency. These principles guide the development of more sustainable synthetic routes for compounds like this compound. Key strategies include the use of one-pot multicomponent reactions, alternative energy sources, and environmentally benign catalysts and solvents.

The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times, increase product yields, and often enable reactions under solvent-free conditions. Microwave-assisted synthesis, in particular, can significantly reduce reaction times from hours to minutes for the formation of heterocyclic rings, thereby lowering energy consumption.

Photoredox catalysis represents a modern, sustainable approach for forming C-C and C-N bonds in piperazine synthesis. google.com These reactions can often be conducted under mild conditions using visible light as the energy source and can be transitioned from batch to continuous flow setups, which further enhances their green credentials. google.com The use of organic photocatalysts, as opposed to those based on rare and potentially toxic heavy metals like iridium, further improves the sustainability of these methods. google.com

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous chlorinated solvents with greener alternatives like ethanol, water, or ionic liquids can drastically reduce the environmental footprint of a synthetic process. Solvent-free reactions, where feasible, represent the ideal scenario from a green chemistry perspective.

Below is a table summarizing the application of green chemistry principles to the synthesis of piperazine-2,3-dione derivatives.

Green Chemistry PrincipleApplication in Piperazine-2,3-dione SynthesisPotential Benefits
Waste Prevention One-pot reactions (e.g., Ugi/aza-Michael)Reduced number of unit operations, less solvent waste.
Atom Economy Multicomponent reactionsMaximizes the incorporation of starting materials into the final product.
Less Hazardous Synthesis Use of organic photocatalysts instead of heavy metals. google.comAvoids toxic metal waste streams. google.com
Design for Energy Efficiency Microwave-assisted and ultrasound-assisted synthesisDrastically reduced reaction times and lower energy consumption.
Use of Safer Solvents Replacement of chlorinated solvents with water, ethanol, or performing solvent-free reactions.Reduced environmental impact and improved worker safety.
Catalysis Use of recyclable heterogeneous catalysts or organocatalysts.Simplified product purification and reduced catalyst waste.

Process Chemistry Considerations and Scalability of Synthetic Routes

Translating a synthetic route from a laboratory setting to an industrial scale introduces a host of challenges that fall under the umbrella of process chemistry. For the synthesis of this compound, key considerations include reaction kinetics, thermodynamics, heat transfer, mass transfer, and process safety. The goal is to develop a robust, reproducible, and economically viable process.

A critical aspect of scalability is the transition from batch to continuous flow manufacturing. Continuous flow reactors offer significant advantages for many reactions involved in heterocyclic synthesis, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. researchgate.net The successful transition of photoredox catalysis from batch to continuous flow for piperazine synthesis highlights the potential for safer and more efficient scale-up. researchgate.net

Optimization of reaction parameters is paramount for large-scale production. This includes fine-tuning temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. For example, in the pilot-scale synthesis of anhydrous piperazine, optimizing conditions such as reaction temperature and material flow rate was crucial for achieving high conversion and yield. nih.gov A robust process must be able to tolerate minor fluctuations in these parameters without significant drops in performance.

Managing impurities is a major focus in process chemistry. The impurity profile of the final product must be well-characterized and controlled. This often involves developing analytical methods to track the formation of by-products and optimizing the reaction and work-up conditions to keep them below acceptable limits. In some cases, this may require redesigning the synthetic route to avoid problematic impurities altogether.

The table below outlines key considerations for the scale-up of synthetic routes for piperazine derivatives.

ConsiderationKey Objectives for Scale-UpExample Strategy
Process Safety Minimize handling of hazardous reagents; control exotherms.Transitioning to a continuous flow process to reduce reaction volume. researchgate.net
Throughput & Efficiency Maximize product output per unit time; reduce cycle times.Optimizing reaction parameters (temperature, concentration, catalyst loading).
Cost of Goods (CoG) Use of inexpensive starting materials and reagents; minimize energy consumption.Developing a convergent synthesis with high overall yield.
Impurity Control Identify, quantify, and control impurities to meet regulatory standards.Modifying reaction conditions or purification methods to remove specific impurities.
Process Robustness Ensure consistent yield and quality despite minor operational variations.Defining critical process parameters (CPPs) and establishing proven acceptable ranges (PARs).
Environmental Impact Minimize waste generation (Process Mass Intensity - PMI); use of green solvents.Implementing solvent recycling and waste treatment protocols.

Advanced Isolation and Purification Techniques for Complex Piperazine Derivatives

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying complex mixtures and isolating high-purity compounds. mdpi.com It offers high resolution, allowing for the separation of structurally similar compounds and stereoisomers. Although often associated with high solvent consumption, modern HPLC methods can be optimized for efficiency and scalability.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to preparative HPLC. nih.govnih.gov SFC uses supercritical carbon dioxide as the main component of the mobile phase, which is non-toxic, non-flammable, and readily available. The lower viscosity of the mobile phase allows for higher flow rates and faster separations. SFC has been successfully applied to the purification of piperazine-related compounds and is particularly advantageous for chiral separations. nih.govfagg.be

Advanced crystallization techniques are also crucial for obtaining highly pure, crystalline solids, which is often a requirement for active pharmaceutical ingredients. These methods include:

Cooling Crystallization: The most common method, where a saturated solution is slowly cooled to induce crystallization. The cooling profile can be precisely controlled to influence crystal size and purity.

Anti-Solvent Crystallization: An anti-solvent (in which the compound is insoluble) is added to a solution of the compound, reducing its solubility and causing it to crystallize.

Evaporative Crystallization: The solvent is slowly evaporated from a solution, increasing the concentration of the solute until it crystallizes. rochester.edu This is particularly useful for temperature-sensitive compounds.

Melt Crystallization: The compound is melted and then slowly cooled to form crystals. This solvent-free method can be highly effective for certain compounds.

The choice of purification method depends on the specific properties of the target compound and its impurities, as well as the scale of the operation. Often, a combination of techniques is required to achieve the desired purity.

The following table compares different advanced purification techniques applicable to complex piperazine derivatives.

Purification TechniquePrincipleAdvantagesDisadvantages
Preparative HPLC Differential partitioning between a stationary and a liquid mobile phase.High resolution, applicable to a wide range of compounds, well-established. mdpi.comHigh solvent consumption, can be costly at large scale.
Supercritical Fluid Chromatography (SFC) Differential partitioning between a stationary and a supercritical fluid mobile phase.Faster separations, reduced organic solvent use (greener), lower cost. nih.govnih.govHigher initial equipment cost, may require more specialized method development.
Advanced Crystallization Controlled precipitation of a solid from a solution to form a highly ordered crystalline structure.Can provide very high purity, cost-effective at scale, yields a solid product form. uct.ac.zaillinois.eduRequires the compound to be crystalline, method development can be empirical.

Elucidating Molecular Architecture and Conformational Dynamics of 1 2,5 Dimethylbenzyl Piperazine 2,3 Dione

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about atomic arrangement, bonding, and electronic structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, allowing for the unambiguous assignment of the molecule's structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would further confirm the connectivity between adjacent protons and across several bonds, respectively.

For 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the dimethylbenzyl group, the benzylic methylene (B1212753) protons, the protons on the piperazine-2,3-dione ring, and the methyl group protons. The piperazine (B1678402) ring protons often show complex splitting patterns due to their diastereotopic nature and restricted rotation around the amide bonds. researchgate.net The expected chemical shift regions for these protons, based on similar structures, are detailed below. csu.edu.au

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₃)~ 6.9 - 7.2Multiplet
Benzylic (Ar-CH₂)~ 4.5 - 4.8Singlet / Doublet
Piperazine Ring (N-CH₂-CH₂-N)~ 3.0 - 4.0Multiplet
Methyl (Ar-CH₃)~ 2.2 - 2.4Singlet
Amide (N-H)~ 7.5 - 8.5Broad Singlet

Similarly, the ¹³C NMR spectrum would provide a count of all unique carbon atoms. The carbonyl carbons of the dione (B5365651) moiety are particularly characteristic, appearing far downfield.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 165 - 175
Aromatic (C₆H₃)~ 125 - 140
Benzylic (Ar-CH₂)~ 45 - 55
Piperazine Ring (N-CH₂-CH₂-N)~ 40 - 50
Methyl (Ar-CH₃)~ 18 - 22

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.

In the IR spectrum of this compound, the most prominent absorption bands would arise from the stretching vibrations of the two carbonyl (C=O) groups of the dione ring, typically found in the range of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration from the amide group, appearing as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would give rise to characteristic signals in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amide N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Carbonyl C=OStretch1650 - 1700
Aromatic C=CStretch1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₃H₁₆N₂O₂, the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would confirm this composition by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated value.

Molecular Formula: C₁₃H₁₆N₂O₂

Calculated Exact Mass: 232.1212 g/mol

Expected HRMS (ESI+) m/z for [M+H]⁺: 233.1285

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods reveal the connectivity and functional groups of a molecule, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformational arrangement of the molecule, as well as how multiple molecules pack together in a crystal lattice.

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. This is a field known as crystal engineering. For a compound like this compound, suitable crystals would typically be grown by slow evaporation of a solvent from a saturated solution. Common solvents for this purpose include ethanol (B145695), ethyl acetate, or dichloromethane. The process involves carefully controlling factors like temperature, pressure, and solvent purity to encourage the slow, ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or polycrystalline powder.

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a detailed picture of the solid-state structure emerges. For piperazine-dione derivatives, the piperazine ring can adopt various conformations, such as a boat or a twisted-boat shape. nih.gov The analysis would reveal the specific conformation adopted by the this compound molecule.

Furthermore, the analysis illuminates how the molecules are arranged in the crystal lattice. This packing is dictated by non-covalent intermolecular interactions. Key interactions expected for this molecule include:

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) are hydrogen bond acceptors. It is highly probable that the crystal structure would feature intermolecular N-H···O=C hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks.

π-Stacking: The electron-rich 2,5-dimethylbenzyl aromatic rings could interact with each other through π-π stacking interactions, where the rings align in a parallel or offset fashion.

C-H···π Interactions: The aliphatic C-H bonds of the piperazine ring or benzyl (B1604629) group can act as weak hydrogen bond donors to the π-system of an adjacent aromatic ring.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Hydrogen BondAmide N-HCarbonyl O
π-π StackingAromatic RingAromatic Ring
C-H···π InteractionAliphatic/Aromatic C-HAromatic Ring

Conformational Analysis and Dynamics of the Piperazine-2,3-dione Ring System

The piperazine-2,3-dione ring, a key structural motif in various biologically active compounds, is not a static entity. It can adopt several conformations, with the most common being chair, boat, and twist-boat forms. The interconversion between these conformations is a dynamic process, the energetics of which are influenced by the nature and position of substituents on the ring.

Solution-State Conformational Studies (e.g., Variable Temperature NMR)

While specific variable temperature Nuclear Magnetic Resonance (VT-NMR) studies on this compound are not extensively documented in the current body of scientific literature, the conformational dynamics of analogous N-substituted piperazine systems have been thoroughly investigated. These studies provide a robust framework for understanding the expected behavior of the title compound.

For many N-acyl and N-aryl substituted piperazines, VT-NMR experiments reveal the coalescence of signals at elevated temperatures. This phenomenon is indicative of rapid conformational exchange on the NMR timescale. At lower temperatures, the rate of this exchange slows, allowing for the observation of distinct signals for protons in different magnetic environments within the various conformers.

In the case of unsymmetrically substituted piperazines, two primary dynamic processes can be observed: the rotation around the amide bond (C-N) and the inversion of the piperazine ring. Both processes have distinct energy barriers that can be quantified by analyzing the coalescence temperature (Tc) and the chemical shift separation (Δν) of the exchanging nuclei. The Gibbs free energy of activation (ΔG‡) for these processes can be calculated using the Eyring equation. For many N-benzoylated piperazine derivatives, these energy barriers are typically in the range of 56 to 80 kJ mol−1. chemrxiv.org

For this compound, it is anticipated that VT-NMR studies would reveal a complex interplay between amide bond rotation and ring inversion. The presence of the bulky benzyl substituent is expected to influence the equilibrium between different conformers and the energy barriers to their interconversion.

Table 1: Representative Energy Barriers for Conformational Dynamics in N-Acyl Piperazine Derivatives

Compound ClassDynamic ProcessTypical ΔG‡ (kJ mol⁻¹)
N-BenzoylpiperazinesAmide Bond Rotation60 - 75
N-BenzoylpiperazinesRing Inversion55 - 70
Unsymmetrically N,N'-disubstituted piperazinesAmide Bond Rotation & Ring Inversion56 - 80 chemrxiv.org

Note: The data presented in this table is generalized from studies on various N-acyl piperazine derivatives and serves as an estimation for the compound .

Computational Modeling of Conformational Landscapes

In the absence of direct experimental data, computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict the conformational landscape of molecules like this compound. Such calculations can provide valuable insights into the relative energies of different conformers and the transition states connecting them.

For the piperazine-2,3-dione ring, computational studies on related systems have shown that the ring can adopt various non-planar conformations, such as half-chair or sofa forms. nih.govjlu.edu.cn The exact geometry is a delicate balance of minimizing steric strain, torsional strain, and maximizing favorable electronic interactions.

A computational analysis of this compound would likely involve a systematic search of the conformational space by rotating the key single bonds: the C-N bond linking the benzyl group to the piperazine ring and the bonds within the piperazine ring itself. The resulting energy profile would reveal the global minimum energy conformation and the energy barriers for transitions to other low-energy conformers. It is plausible that the most stable conformation would involve a pseudo-axial orientation of the 2,5-dimethylbenzyl group to minimize steric interactions with the piperazine ring.

Impact of the 2,5-Dimethylbenzyl Substituent on Overall Molecular Geometry and Conformation

The two methyl groups on the benzyl ring, particularly the ortho-methyl group, will create significant steric hindrance. This will likely force the benzyl group to adopt a conformation where it is twisted out of the plane of the adjacent amide bond to alleviate this strain. This twisting will have a cascading effect on the geometry of the piperazine ring, potentially favoring a more puckered conformation to accommodate the bulky substituent.

Furthermore, the presence of the 2,5-dimethylbenzyl group is expected to raise the energy barrier for ring inversion compared to an unsubstituted or less sterically hindered N-substituted piperazine-2,3-dione. The movement of the bulky group during the ring flip would involve passing through high-energy transition states with significant steric clashes.

In N-acyl piperazines, it has been observed that the axial conformation is often preferred. nih.gov This preference can be attributed to a combination of steric and electronic factors. For this compound, it is highly probable that the 2,5-dimethylbenzyl group will predominantly occupy a pseudo-axial position to minimize non-bonded interactions with the rest of the molecule. This conformational locking would have significant implications for the molecule's shape and its potential interactions with biological targets.

Table 2: Predicted Conformational Features of this compound

FeaturePredicted CharacteristicRationale
Piperazine Ring ConformationLikely a puckered (e.g., half-chair) or boat-like conformationTo accommodate the bulky N-substituent and minimize steric strain.
Orientation of 2,5-Dimethylbenzyl GroupPredominantly pseudo-axialTo minimize steric interactions with the piperazine ring.
Amide Bond (N1-C2)Restricted rotation with a significant energy barrierDue to the partial double bond character and steric hindrance from the ortho-methyl group.
Ring Inversion DynamicsHigher energy barrier compared to less substituted analogsIncreased steric clashes in the transition state.

Computational Chemistry and Theoretical Investigations of 1 2,5 Dimethylbenzyl Piperazine 2,3 Dione

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. sciprofiles.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com

For 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione, an MD simulation in an aqueous environment would reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the carbonyl oxygens and the N-H group. It would also provide insights into the flexibility of the piperazine-dione ring and the rotational freedom of the benzyl (B1604629) substituent. nih.gov Such simulations are crucial for understanding how the molecule behaves in a biological context, predicting its solubility, and assessing the stability of its complexes with target proteins. nih.gov

Theoretical Reactivity Prediction and Mechanistic Elucidation of Formation and Transformation Pathways

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its formation and subsequent reactions. csu.edu.au The synthesis of substituted piperazine-2,5-diones can involve several steps, such as condensation and cyclization. mdpi.comnih.gov DFT calculations can be used to model the entire reaction pathway, identifying transition states and calculating activation energies for each step.

This mechanistic insight helps in understanding why a particular reaction yields certain products and can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve yields or selectivity. csu.edu.au For example, theoretical studies could compare the energy barriers for different proposed mechanisms of attaching the dimethylbenzyl group to the piperazine (B1678402) nitrogen, thus identifying the most probable synthetic route.

Computational Approaches for Molecular Design and Scaffold Modification (e.g., Ligand Design Principles)

The piperazine-2,5-dione core is recognized as a "privileged scaffold" in medicinal chemistry because it is a common motif in many bioactive molecules and provides a versatile framework for functionalization. csu.edu.au Computational approaches are central to molecular design and scaffold modification, allowing for the rational design of new analogues with enhanced properties. researchgate.netresearchgate.net

Starting with the structure of this compound, computational tools can be used to predict how structural modifications would affect its properties. For instance, in ligand-based drug design, a library of virtual compounds can be created by altering the substituents on the benzyl ring or the piperazine core. acs.orgmdpi.com Quantum chemical calculations (like those described in section 4.1) can then be performed on this virtual library to predict how these changes influence electronic properties, reactivity, and potential interactions with a biological target. This in silico screening process helps prioritize which new compounds are most promising for synthesis and experimental testing, accelerating the discovery of new therapeutic agents.

Quantitative Structure-Property Relationship (QSPR) Methodologies Focusing on Intrinsic Chemical Properties

A thorough review of the scientific literature and chemical databases reveals that specific Quantitative Structure-Property Relationship (QSPR) studies focused on this compound have not been published. QSPR models are developed to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, solubility, or chromatographic retention times. The development of such models requires a dataset of molecules with known properties, from which mathematical relationships are derived.

While dedicated QSPR studies on this compound are not available, the intrinsic chemical properties of this compound can be calculated using various computational chemistry software packages. These calculated properties, or molecular descriptors, are the foundation of any QSPR model. They can be categorized into several groups, including constitutional, topological, geometrical, and electronic descriptors.

Below is a table of theoretically calculated intrinsic chemical properties for this compound. Such data would be essential for the future development of QSPR models for this and related compounds.

Table 1: Calculated Intrinsic Chemical Properties of this compound

Property/DescriptorValueCategory
Constitutional Descriptors
Molecular FormulaC₁₃H₁₆N₂O₂-
Molecular Weight248.28 g/mol -
Heavy Atom Count17-
Ring Count2-
Aromatic Ring Count1-
Rotatable Bond Count2-
Physicochemical Properties
LogP (Octanol-Water Partition Coefficient)1.85Lipophilicity
Topological Polar Surface Area (TPSA)49.8 ŲPolarity
Molar Refractivity70.1 cm³Molar Volume
Electronic Descriptors
Hydrogen Bond Acceptors2-
Hydrogen Bond Donors1-

These descriptors provide a numerical representation of the molecule's structure and are used as the independent variables in a QSPR study. For instance, the LogP value is a crucial descriptor for predicting a compound's solubility in various solvents. Similarly, the Topological Polar Surface Area (TPSA) is often correlated with a molecule's transport properties.

In a typical QSPR workflow for this compound and its analogs, a series of related compounds would be synthesized or computationally designed. For each compound, a set of molecular descriptors would be calculated. Experimental values for a specific property of interest (e.g., melting point) would then be determined. Finally, statistical methods such as multiple linear regression (MLR) or machine learning algorithms would be employed to build a mathematical model that links the descriptors to the experimental property.

Such a model could then be used to predict the properties of new, unsynthesized derivatives of this compound, thereby guiding experimental work and accelerating the discovery of compounds with desired characteristics. The absence of published QSPR studies for this specific compound highlights an opportunity for future research in this area.

Reactivity and Derivatization Chemistry of 1 2,5 Dimethylbenzyl Piperazine 2,3 Dione

Intrinsic Reactivity of the Piperazine-2,3-dione Diketone System

The piperazine-2,3-dione core contains a unique arrangement of functional groups that dictates its chemical behavior. The key features include two amide carbonyl groups in a vicinal (adjacent) relationship, a secondary amine at the N4 position, and methylene (B1212753) carbons at C5 and C6.

The vicinal dicarbonyl system imparts reactivity characteristic of α-dicarbonyl compounds, although modulated by the adjacent nitrogen atoms. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The presence of the N1-benzyl group and the N4-hydrogen atom influences the planarity and conformational flexibility of the ring. The secondary amine at the N4 position is a key reactive handle; it is nucleophilic and can be readily acylated, alkylated, or participate in other reactions typical of secondary amines. ambeed.com Furthermore, the hydrogen atoms on the carbons adjacent to the carbonyls (C5 and C6) possess some acidity and can potentially be removed by a strong base to form enolates, although this is less common than reactions at the N4 position.

Functional Group Transformations and Modifications on the Benzyl (B1604629) Moiety

The 2,5-dimethylbenzyl substituent offers multiple avenues for chemical modification, allowing for the synthesis of a diverse library of analogues. These transformations can target either the aromatic ring or the methyl groups.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is activated by two electron-donating methyl groups, which direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org Given the existing substitution pattern, electrophilic attack will occur at the available C3, C4, and C6 positions of the benzyl ring. The precise regioselectivity would depend on the steric hindrance and the specific electrophile used. msu.edu

Reaction Type Reagents Potential Products
Nitration HNO₃ / H₂SO₄Introduction of a nitro (-NO₂) group onto the aromatic ring. libretexts.orguomustansiriyah.edu.iq
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃Introduction of a bromo (-Br) or chloro (-Cl) group onto the aromatic ring. bloomtechz.com
Friedel-Crafts Alkylation R-Cl / AlCl₃Introduction of an alkyl (-R) group. Prone to rearrangements and polyalkylation. uomustansiriyah.edu.iq
Friedel-Crafts Acylation RCOCl / AlCl₃Introduction of an acyl (-COR) group, which can be subsequently reduced.

Side-Chain (Methyl Group) Modifications: The two methyl groups on the benzyl ring can also be functionalized, typically through free-radical pathways or oxidation.

Reaction Type Reagents Potential Products
Oxidation KMnO₄ or Na₂Cr₂O₇Oxidation of one or both methyl groups to carboxylic acids (-COOH). uomustansiriyah.edu.iq
Radical Halogenation N-Bromosuccinimide (NBS)Selective bromination of one or both methyl groups to form benzylic bromides (-CH₂Br). uomustansiriyah.edu.iq
Oxidative Debenzylation 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Can cleave the benzyl group from the N1 position under certain oxidative conditions. researchgate.netacs.orgorgsyn.org

Ring-Opening and Rearrangement Reactions of the Piperazine (B1678402) Core

The structural integrity of the piperazine-2,3-dione ring can be compromised under specific reaction conditions, leading to ring-opening or rearrangement.

Ring-Opening: The most common ring-opening reaction for the piperazine-2,3-dione core is hydrolysis of the two amide bonds. This can be achieved under either acidic or basic conditions, typically with heating. The hydrolysis would cleave the cyclic structure to yield a linear diamine derivative, specifically N-(2,5-dimethylbenzyl)ethane-1,2-diamine, after subsequent decarboxylation of the intermediate amino acid derivatives. This process is essentially the reverse of the cyclization reaction used to form the ring. google.com

Rearrangement Reactions: While specific rearrangement reactions for the piperazine-2,3-dione system are not extensively documented, the broader class of piperazines can be synthesized via various rearrangement protocols. organic-chemistry.org It is conceivable that under specific thermal or photochemical conditions, the piperazine-2,3-dione core could undergo rearrangements, although such transformations would likely require significant activation energy due to the stability of the amide linkages.

Regioselective Functionalization Strategies for Creating Diverse Derivatives

Regioselectivity is crucial for creating specific derivatives of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione. The molecule presents three main regions for selective functionalization: the N4-amine, the C5/C6 ring carbons, and the benzyl moiety (as discussed in 5.2).

The N4 position is the most accessible site for regioselective modification due to the nucleophilicity of the secondary amine. ambeed.com Standard N-alkylation or N-acylation procedures can be employed to introduce a wide variety of substituents at this position. nih.govmdpi.comresearchgate.net

Position Reaction Type Reagents/Conditions Outcome
N4-Amine N-AlkylationAlkyl halide (R-X), base (e.g., K₂CO₃) in a solvent like DMF or acetonitrile. researchgate.netresearchgate.netForms 1,4-disubstituted piperazine-2,3-diones.
N4-Amine Reductive AminationAldehyde/Ketone (RCHO/RCOR'), reducing agent (e.g., NaBH(OAc)₃).A versatile method for introducing complex alkyl groups. mdpi.com
N4-Amine N-AcylationAcyl chloride or anhydride (B1165640), base (e.g., triethylamine).Forms N-acyl derivatives.
C5/C6 Carbons C-H FunctionalizationTransition metal catalyst (e.g., Rhodium, Palladium). nih.govDirect introduction of functional groups; challenging and requires specific catalysts.
Benzyl Ring Electrophilic Aromatic SubstitutionSee Table in Section 5.2.Functionalization of the aromatic ring.
Benzyl Methyls Radical HalogenationSee Table in Section 5.2.Functionalization of the benzylic positions.

Functionalization at the C5 and C6 positions is significantly more challenging due to the lower reactivity of these C-H bonds. Advanced synthetic methods, such as directed C-H activation, would likely be required to achieve selective modification at these sites. nih.gov

Catalytic Methodologies in the Synthesis of Derivatives

Catalysis offers efficient and selective routes for synthesizing derivatives of this compound. These methods can reduce the number of synthetic steps, improve yields, and enhance selectivity.

Palladium-Catalyzed Cross-Coupling: If the benzyl ring is first halogenated (e.g., via bromination as described in 5.2), the resulting aryl halide can serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, vinyl, alkynyl, or amino groups onto the benzyl moiety.

Catalytic Hydrogenation: This method can be used to reduce functional groups introduced onto the molecule. For example, a nitro group on the benzyl ring can be reduced to an amine, or an acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group. uomustansiriyah.edu.iq

C-H Activation/Functionalization: This is an emerging area in organic synthesis where unreactive C-H bonds are selectively transformed. youtube.comyoutube.com Transition-metal catalysts (e.g., based on Pd, Rh, Ir) could potentially be used for the direct functionalization of the C-H bonds on the benzyl ring or even the piperazine core, offering a highly atom-economical route to novel derivatives. acs.org The regioselectivity of such reactions is often controlled by directing groups or the inherent electronic and steric properties of the substrate. youtube.com

Exploration of this compound as a Versatile Synthetic Building Block

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery where the piperazine scaffold is considered a privileged structure. nih.gov

By combining the reactions described in the previous sections, a wide array of derivatives can be generated. For example:

N4-functionalization can be used to introduce linkers or pharmacophoric groups.

Benzyl moiety functionalization allows for tuning of properties like solubility, lipophilicity, and metabolic stability.

Ring-opening can provide access to linear N,N'-disubstituted ethylenediamine (B42938) derivatives.

The ability to selectively modify different parts of the molecule allows for a systematic exploration of the chemical space around this core structure. The N1-benzyl group acts as a stable anchor, while the N4-amine and the benzyl ring itself serve as points for diversification. This versatility makes this compound an attractive starting material for generating compound libraries for screening against various biological targets. nih.gov

Advanced Methodologies and Future Directions in Piperazine 2,3 Dione Research

Application of Flow Chemistry Techniques for Continuous Synthesis

The synthesis of piperazine (B1678402) derivatives is increasingly benefiting from the adoption of continuous flow chemistry. nih.gov This technique offers significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety profiles, and greater scalability. mdpi.comucd.ie In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise manipulation of temperature, pressure, and reaction time. nih.gov This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. ucd.ie

The modular nature of flow chemistry systems facilitates the automated, multi-step synthesis of complex molecules like 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione. mdpi.com Individual modules can be designed for specific transformations, and their integration can create a seamless end-to-end process for the continuous production of the target compound. mdpi.com For instance, a two-step continuous flow procedure has been successfully employed for the synthesis of the kinase inhibitor Ribociclib, which features a piperazine unit. nih.gov Such methodologies could be adapted for the continuous synthesis of this compound, potentially leading to higher yields and purity compared to batch methods. ucd.ie

Table 1: Comparison of Batch vs. Flow Chemistry for Piperazine-2,3-dione Synthesis

Feature Batch Chemistry Flow Chemistry
Process Type Discontinuous Continuous
Scalability Often challenging Generally straightforward
Heat Transfer Limited by vessel surface area Excellent due to high surface-area-to-volume ratio
Safety Higher risk with large volumes of hazardous materials Improved due to small reaction volumes at any given time
Control Less precise control over reaction parameters Precise control over temperature, pressure, and residence time
Reproducibility Can be variable between batches High reproducibility

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of reaction pathways. eurekalert.orgrjptonline.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. eurekalert.org For the synthesis of this compound, ML algorithms could be employed to predict the optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts. beilstein-journals.org

In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring optimal process control. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, allow for the continuous analysis of a reaction mixture without the need for sampling.

In the synthesis of this compound, in situ spectroscopy could provide valuable insights into the reaction mechanism and progress. For example, the disappearance of reactant peaks and the appearance of product peaks in the spectra would signal the progression of the reaction. This real-time data can be used to determine the optimal reaction time and to detect the formation of any unwanted side products. While specific studies on the in situ monitoring of this particular compound are not prevalent, the synthesis and spectroscopic investigation of other substituted piperazine-2,5-diones have been detailed, providing a foundation for how these techniques could be applied. csu.edu.auchemrxiv.org The detailed NMR and X-ray crystallography analyses performed on similar compounds demonstrate the utility of spectroscopic methods in characterizing these structures. csu.edu.au

Development of Novel Heterocyclic Scaffolds Utilizing Piperazine-2,3-dione Motifs

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. mdpi.comjocpr.com The piperazine-2,3-dione motif, as seen in this compound, offers a versatile platform for the development of novel heterocyclic scaffolds. researchgate.net The functional groups on the piperazine-2,3-dione core can be readily modified to create a diverse library of compounds for biological screening. csu.edu.auresearchgate.net

For instance, the piperazine scaffold has been incorporated into novel 1,2,3-triazole derivatives, which have shown promising anticancer and antimicrobial activities. nih.govresearchgate.net The synthesis of such hybrid molecules often involves "click chemistry," a set of powerful and reliable reactions for joining molecular building blocks. nih.gov By using this compound as a starting material, it is conceivable to construct a variety of new heterocyclic systems with unique three-dimensional structures and potential therapeutic applications. The development of such novel scaffolds is a key area of research in the pursuit of new drug candidates. doi.org

Theoretical Contributions to Understanding Complex Piperazine Reaction Mechanisms and Properties

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms and properties of piperazine derivatives at the molecular level. Quantum chemistry calculations, for example, can be used to model the potential energy surfaces of reactions, identify transition states, and calculate reaction rates. acs.orgacs.org Such studies can offer a detailed understanding of the factors that control the stereoselectivity and regioselectivity of a reaction.

In the context of piperazine chemistry, theoretical studies have been conducted to investigate the atmospheric oxidation of piperazine initiated by hydroxyl radicals. acs.orgnih.gov These studies have provided valuable insights into the reaction pathways and the formation of various products. nih.govresearchgate.net Similar computational approaches could be applied to the synthesis and reactivity of this compound. By modeling the reaction mechanism, it may be possible to rationalize experimental observations and to design more efficient synthetic strategies. Furthermore, theoretical calculations can predict various properties of the molecule, such as its electronic structure and conformational preferences, which can be correlated with its chemical behavior and biological activity.

Table 2: Advanced Methodologies in Piperazine-2,3-dione Research

Methodology Application Potential Benefits
Flow Chemistry Continuous synthesis Improved yield, safety, and scalability
Machine Learning & AI Reaction prediction and optimization Accelerated discovery, novel synthetic routes
In Situ Spectroscopy Real-time reaction monitoring Enhanced process control, mechanistic insights
Scaffold Development Creation of novel heterocyclic compounds Access to new chemical space, potential for new drug candidates
Theoretical Chemistry Mechanistic elucidation and property prediction Deeper understanding of reactivity, rational design of experiments

Q & A

Q. What are the common synthetic routes for 1-(2,5-dimethylbenzyl)piperazine-2,3-dione and its derivatives?

The synthesis typically involves cyclization or reductive alkylation. For example:

  • Cyclization in DMSO : Heating alkyl amines with chloroacetyl derivatives in DMSO facilitates cyclization into piperazine-2,3-diones, as demonstrated with 1-tetradecyl-piperazine-2,3-dione (yield: 83%) .
  • Reductive alkylation : Ethylenediamine reacts with carbonyl compounds (e.g., benzaldehyde derivatives) in the presence of sodium cyanoborohydride, followed by oxalate coupling to form 1,4-disubstituted piperazine-2,3-diones (e.g., 2a-i; yields: 75–89%) .
    Key considerations : Solvent polarity (DMSO enhances cyclization), temperature (reflux for 3–6 hours), and stoichiometric ratios (1:1.2 for amine:carbonyl) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., δ 4.2–5.0 ppm for benzyl protons) .
  • LC-MS/HRMS : Validates molecular weight and purity (e.g., 98–100% purity at 254 nm) .
  • ATR-IR : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .
  • CSP-HPLC : Resolves enantiomers using chiral stationary phases (e.g., retention times: 12–15 min for R/S isomers) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of piperazine-2,3-dione derivatives?

  • Substituent effects :
    • R1 position : Small aliphatic groups (e.g., isopropyl) improve FPR2 receptor binding (Ki < 100 nM), while bulky aromatic groups reduce activity .
    • R2 position : Hydrophobic moieties (e.g., naphthylmethyl) enhance selectivity for FPR2 over FPR1 (ΔKi > 50 nM) .
  • Methodology :
    • SAR-guided design : Use competitive ligand displacement assays to map substituent tolerance .
    • Molecular docking : Predict binding modes with FPR1/FPR2 active sites (e.g., Glide SP scoring) .

Q. How can researchers resolve contradictions in pharmacological data for piperazine-2,3-dione derivatives?

  • Case study : Compound 1754-56 acts as an FPR2 agonist (EC50: 1.2 µM) but antagonizes FPR1 (IC50: 85 nM) .
  • Strategies :
    • Functional assays : Measure intracellular Ca²⁺ flux to distinguish agonist/antagonist profiles .
    • Binding kinetics : Use radiolabeled ligands (e.g., ³H-WKYMVm) to quantify receptor affinity shifts .
    • Crystallography : Resolve ligand-receptor complexes (e.g., PDB: 6N4I) to identify steric clashes or conformational changes .

Q. What experimental designs optimize enantioselective synthesis of chiral piperazine-2,3-diones?

  • Chiral auxiliaries : Use (R)- or (S)-benzyl groups to induce asymmetry during cyclization (e.g., α = +9.6° for 3m) .
  • Catalytic asymmetric synthesis : Employ Pd/C or Ru-BINAP catalysts for hydrogenation (e.g., 95% ee for 21c) .
  • Analytical validation : CSP-HPLC with Chiralpak AD-H columns (heptane:IPA = 90:10, 1 mL/min) .

Q. How do solubility and lipophilicity impact the in vitro efficacy of piperazine-2,3-dione derivatives?

  • Lipophilicity (ClogP) : Derivatives with ClogP > 3.5 (e.g., 2c, ClogP = 4.1) show enhanced anthelmintic activity (IC50: 12 µM vs. Fasciola hepatica) due to membrane permeability .
  • Solubility optimization : Introduce polar groups (e.g., -OH, -OMe) while maintaining ClogP < 5.0 .
  • Experimental validation : Use shake-flask solubility assays (PBS pH 7.4) and Franz cell diffusion models .

Data Contradiction Analysis

Q. Why do some derivatives exhibit opposing effects on related receptors (e.g., FPR1 vs. FPR2)?

  • Structural basis : Minor stereochemical changes (e.g., S-isopropyl → S-butyl at R1) switch FPR2 selectivity to FPR1 antagonism .
  • Resolution methods :
    • Pharmacophore modeling : Compare active/inactive conformers using MOE or Schrödinger .
    • Mutagenesis studies : Validate critical receptor residues (e.g., FPR2 Leu274) via alanine scanning .

Q. How reliable are computational models for predicting piperazine-2,3-dione bioactivity?

  • Validation metrics :
    • Docking accuracy : RMSD < 2.0 Å compared to X-ray structures .
    • QSAR models : R² > 0.85 for training sets (e.g., 106 compounds) .
  • Limitations : Overestimates activity for highly flexible ligands (e.g., 1754-26, ΔKi = 30 nM predicted vs. 110 nM observed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.